4-Bromo-N-ethyl-2-fluoro-6-methylbenzamide
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Overview
Description
4-Bromo-N-ethyl-2-fluoro-6-methylbenzamide is an organic compound with the molecular formula C10H11BrFNO It is a derivative of benzamide, characterized by the presence of bromine, fluorine, and methyl groups on the benzene ring, along with an ethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-ethyl-2-fluoro-6-methylbenzamide typically involves multiple steps:
Bromination: The starting material, 2-fluoro-6-methylbenzoic acid, undergoes bromination using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 4-bromo-2-fluoro-6-methylbenzoic acid.
Amidation: The brominated product is then reacted with ethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants through a reactor system.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-ethyl-2-fluoro-6-methylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield amines or alcohols.
Scientific Research Applications
4-Bromo-N-ethyl-2-fluoro-6-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N-ethyl-2-fluoro-6-methylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoro-N-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.
4-Bromo-2-fluoro-N-ethylbenzamide: Lacks the methyl group on the benzene ring.
4-Bromo-N-ethyl-2-fluorobenzamide: Lacks the methyl group on the benzene ring.
Uniqueness
4-Bromo-N-ethyl-2-fluoro-6-methylbenzamide is unique due to the specific combination of substituents on the benzene ring, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
4-bromo-N-ethyl-2-fluoro-6-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-3-13-10(14)9-6(2)4-7(11)5-8(9)12/h4-5H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVUXFMTQQSOPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1C)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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